3-amino-N-(pyridin-3-ylmethyl)propanamide
Description
Contextualization of Amide-Containing Structures in Bioactive Molecules
The amide bond is a fundamental functional group in organic chemistry and is particularly ubiquitous in biologically active molecules. nih.govsolubilityofthings.com It is the defining linkage in peptides and proteins, demonstrating remarkable stability and structural diversity. nih.gov This stability, attributed to resonance delocalization, makes the amide group a reliable linker in the design of synthetic molecules intended to interact with biological systems. nih.gov Amides are prevalent in a vast array of pharmaceuticals and natural products due to their ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. chemistrytalk.org The versatility of the amide bond allows it to serve as a key structural motif in drugs targeting a wide range of diseases. researchgate.net
Significance of Pyridine (B92270) Moieties in Pharmaceutical and Agrochemical Research
The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and agrochemical science. nih.govrsc.org Its presence is noted in numerous FDA-approved drugs and agricultural products. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, influencing the compound's solubility, metabolic stability, and ability to interact with biological targets. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net In agriculture, pyridine-based compounds are integral to the development of herbicides, insecticides, and fungicides. nih.govchempanda.comnih.gov The structural and electronic properties of the pyridine ring make it a versatile component for modifying the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. sarchemlabs.com
Rationale for the Academic Investigation of 3-amino-N-(pyridin-3-ylmethyl)propanamide
The chemical structure of this compound incorporates both a flexible propanamide backbone and a biologically significant pyridine ring. This combination of a flexible linker containing an amide bond and a key heterocyclic moiety provides a strong rationale for its academic investigation. The primary amino group and the pyridine nitrogen introduce sites for hydrogen bonding and potential salt formation, which can influence its physicochemical properties and biological interactions. The exploration of such molecules is driven by the potential to discover novel compounds with unique biological activities, stemming from the synergistic or additive effects of its constituent parts. The synthesis and characterization of this compound would be a foundational step in exploring its potential applications in areas such as medicinal chemistry, where similar structures have shown promise. acs.orgontosight.ai
Overview of Research Objectives and Scope for Propanamide-Based Compounds
Research into propanamide-based compounds generally aims to explore their potential as therapeutic agents or biological probes. A primary objective is the synthesis of novel derivatives and the systematic evaluation of their structure-activity relationships (SAR). acs.org This involves modifying different parts of the molecule to understand how these changes affect its biological activity. For a compound like this compound, research could focus on its potential to interact with specific enzymes or receptors where the amide and pyridine motifs are known to be important for binding. The scope of such research often includes in vitro screening against various biological targets, followed by more in-depth mechanistic studies for promising candidates. Furthermore, the development of efficient synthetic routes is a key objective to enable the production of these compounds for further investigation. wikipedia.org
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C9H13N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2,(H,12,13) |
InChI Key |
IFUCMVSFAKXATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Amino N Pyridin 3 Ylmethyl Propanamide
Retrosynthetic Analysis of the 3-amino-N-(pyridin-3-ylmethyl)propanamide Scaffold
A retrosynthetic analysis of this compound identifies the central amide bond as the most logical point for disconnection. This primary disconnection (Path A) simplifies the target molecule into two key synthons: (pyridin-3-yl)methanamine and a suitable 3-aminopropanoic acid derivative. The 3-aminopropanoic acid synthon can be further disconnected, for instance, via a functional group interconversion from a protected β-alanine, such as N-Boc-β-alanine, which is a commercially available starting material.
An alternative disconnection can be envisioned at the C3-N bond of the propanamide backbone (Path B). This approach would involve a Michael addition of an amine to an N-(pyridin-3-ylmethyl)acrylamide intermediate. This intermediate, in turn, can be retrosynthetically derived from (pyridin-3-yl)methanamine and acryloyl chloride. Both pathways offer viable routes to the target scaffold, with the choice often depending on the availability of starting materials and the desired derivatization strategy.
Figure 1: Retrosynthetic Pathways for this compound
Development and Optimization of Synthetic Pathways
The formation of the amide bond is a critical step in the synthesis of this compound. This transformation typically involves the coupling of a carboxylic acid and an amine. Direct condensation is generally not feasible under mild conditions and requires activation of the carboxylic acid. luxembourg-bio.com A wide array of coupling reagents has been developed to facilitate this reaction, each with specific advantages regarding yield, reaction time, and suppression of side reactions like epimerization in chiral substrates. luxembourg-bio.com
Common strategies involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxy-1H-benzotriazole (HOBt) to improve yields and reduce racemization. luxembourg-bio.com Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU) are also highly effective activating agents. luxembourg-bio.com Another approach involves the use of Lewis acids like TiCl₄ to mediate the direct condensation of carboxylic acids and amines, which can be effective for a range of substrates. nih.gov The choice of solvent and base is also crucial for optimizing the reaction conditions.
| Coupling Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| DCC/HOBt | DCM or DMF, 0°C to RT | Cost-effective, widely used | Dicyclohexylurea (DCU) byproduct can be difficult to remove |
| HATU/DIPEA | DMF, RT | High yields, fast reaction times, low epimerization | Higher cost, potential for guanidinium (B1211019) byproduct formation |
| TiCl₄ | Pyridine (B92270), 85°C | Direct condensation, good for a range of substrates | High temperature, requires stoichiometric reagent |
| B(OCH₂CF₃)₃ | CPME, heat | Protecting-group free amidation possible, easy work-up | Requires heating, specialized reagent |
This table presents a summary of common amide bond formation strategies applicable to the synthesis of the target compound.
The terminal primary amino group in this compound requires careful handling during synthesis. A common and effective strategy is to use a protected form of β-alanine, such as N-Boc-β-alanine or N-Cbz-β-alanine, in the amide coupling step. The protecting group prevents the amino functionality from undergoing undesired side reactions, such as self-coupling. libretexts.org Following the successful formation of the amide bond, the protecting group can be removed under specific conditions—acidic conditions for Boc (e.g., TFA in DCM) or hydrogenolysis for Cbz—to yield the desired primary amine.
Alternatively, the amino group can be introduced after the formation of the propanamide backbone. For example, a Michael addition of a nitrogen nucleophile (like ammonia (B1221849) or a protected amine equivalent) to an N-(pyridin-3-ylmethyl)acrylamide intermediate can form the C-N bond at the 3-position. Direct installation of a free primary amino group (NH₂) onto a carbonyl compound is a challenging but increasingly researched area, offering a more atom-economical approach by avoiding protection-deprotection steps. nih.gov
Protecting the amino group as an amide is another strategy; however, amides are significantly less nucleophilic than amines, which effectively passivates the nitrogen during subsequent reactions. libretexts.org
The pyridine ring of the 3-aminomethylpyridine moiety is a versatile scaffold for further chemical modification. The electronic nature of the pyridine ring allows for various transformations. One powerful method for functionalization is directed ortho-metalation. For instance, in N-(pyridin-3-ylmethyl)pivalamide, treatment with a strong base like t-butyllithium leads to lithiation at the 4-position of the pyridine ring. researchgate.net The resulting organolithium intermediate can then react with a variety of electrophiles to introduce substituents at this position. researchgate.net This strategy provides a regioselective method for creating analogs with diverse functionalities.
| Electrophile | Reagent Example | Resulting Substituent at 4-Position |
| Aldehyde/Ketone | Benzophenone | -C(OH)Ph₂ |
| Alkyl Halide | Methyl Iodide | -CH₃ |
| Disulfide | Dimethyl disulfide | -SMe |
| Isocyanate | Phenyl isocyanate | -C(O)NHPh |
This table illustrates potential derivatizations of the pyridine ring based on the lithiation of a similar N-(pyridin-3-ylmethyl)amide scaffold. researchgate.net
The parent compound, this compound, is achiral. However, chiral analogs could be synthesized by introducing stereocenters on the propanamide backbone, for example, at the C2 (α) or C3 (β) position.
The synthesis of such analogs would require stereochemical control. This can be achieved by:
Using Chiral Starting Materials: Employing enantiomerically pure starting materials, such as (R)- or (S)-3-amino-butanoic acid, would directly install the desired stereochemistry into the final product. Many amidation procedures, particularly those utilizing reagents like HATU or methods involving TiCl₄, proceed with a high degree of preservation of the existing stereochemical integrity. nih.gov
Asymmetric Synthesis: Asymmetric hydrogenation of a dehydroamino acid precursor or an asymmetric Michael addition to an appropriate acrylamide (B121943) could establish the stereocenter with high enantioselectivity.
When using chiral α-amino acids or their derivatives as starting materials, it is crucial to select coupling conditions that minimize racemization, which can occur via oxazolone (B7731731) formation. luxembourg-bio.com The addition of reagents like HOBt is a common strategy to suppress this side reaction. luxembourg-bio.com
Advanced Synthetic Approaches
Modern synthetic chemistry seeks to improve efficiency by minimizing steps and purification procedures. For the synthesis of this compound and its derivatives, advanced approaches could be employed.
Another advanced strategy involves harnessing the rearrangement of reactive intermediates. For example, methods have been developed where nitrile imines, generated from N-2-nitrophenyl hydrazonyl bromides, rearrange to form an activated ester in situ, which then reacts with an amine to form the amide bond. nih.gov Such novel amidation processes expand the toolkit for constructing amide linkages under potentially milder or orthogonal conditions compared to traditional coupling reagents. nih.gov These innovative methods could provide more efficient and streamlined pathways to the target compound and its analogs.
Catalytic Methods for Selective Functionalization
The selective functionalization of this compound is crucial for creating novel derivatives with potentially enhanced biological activities. Catalytic methods offer a powerful tool for achieving high selectivity and efficiency in modifying the molecule at specific positions.
Transition-metal catalysis is a prominent strategy for the C-H functionalization of pyridine rings. nih.gov For a molecule like this compound, palladium-catalyzed reactions can be employed for direct arylation, alkylation, or other cross-coupling reactions. organic-chemistry.org The pyridine nitrogen can act as a directing group, guiding the catalyst to specific C-H bonds on the pyridine ring, typically at the C2 or C4 positions. However, functionalization can also be directed to the propanamide fragment. For instance, lithiation of a similar compound, N-(pyridin-3-ylmethyl)pivalamide, using t-butyllithium has been shown to occur at the 4-position of the pyridine ring, allowing for subsequent reactions with various electrophiles. researchgate.net This suggests a viable route for introducing substituents at a specific location on the pyridine ring of the target molecule.
Another catalytic approach involves the activation of the amide bond itself. While amides are generally stable, certain nickel-catalyzed reactions can activate the N-C(O) bond, enabling cross-coupling reactions. nih.gov This could potentially be used to replace the propanamide moiety or to synthesize analogs with different side chains.
Below is a table summarizing potential catalytic methods for the functionalization of this compound based on analogous reactions in the literature.
| Catalytic Method | Catalyst/Reagent | Potential Functionalization Site | Potential Product | Reference Analogy |
| Directed C-H Arylation | Pd(OAc)₂, Ligand, Ar-X | Pyridine C4-position | 4-Aryl-3-amino-N-(pyridin-3-ylmethyl)propanamide | nih.gov |
| Directed C-H Alkylation | Pd(OAc)₂, Ligand, Alkyl-X | Pyridine C4-position | 4-Alkyl-3-amino-N-(pyridin-3-ylmethyl)propanamide | nih.gov |
| Lithiation/Electrophilic Quench | t-BuLi, Electrophile (E⁺) | Pyridine C4-position | 4-E-3-amino-N-(pyridin-3-ylmethyl)propanamide | researchgate.net |
| Amide N-C(O) Cross-Coupling | Ni catalyst, Organometallic reagent | Propanamide carbonyl | Ketone derivative | nih.gov |
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and reaction control. nih.gov The synthesis of amides, including this compound, can be efficiently performed in a continuous flow setup. researchgate.net
A typical flow process for the synthesis of the target molecule would involve pumping solutions of 3-aminomethylpyridine and a suitable propanoic acid derivative (e.g., an activated ester or acyl chloride) through a heated reactor coil. The use of a packed-bed reactor containing a supported coupling reagent or catalyst can further enhance the efficiency and simplify purification. organic-chemistry.org This approach allows for rapid optimization of reaction conditions, such as temperature, residence time, and stoichiometry, to maximize yield and minimize byproduct formation.
The functionalization of the core molecule can also be performed in a continuous flow system. For example, a multi-step sequence involving lithiation and subsequent reaction with an electrophile could be carried out in a series of connected microreactors, minimizing the handling of hazardous organolithium reagents.
The table below outlines a hypothetical continuous flow protocol for the synthesis of this compound.
| Parameter | Value | Description | Reference Analogy |
| Reactor Type | Packed-bed microreactor | Contains a solid-supported coupling reagent. | organic-chemistry.org |
| Reactant A | Solution of 3-aminomethylpyridine in a suitable solvent | Amine component. | nih.gov |
| Reactant B | Solution of activated 3-aminopropanoic acid derivative | Acid component. | nih.gov |
| Flow Rate | 0.1 - 1.0 mL/min | Controls the residence time in the reactor. | researchgate.net |
| Temperature | 80 - 150 °C | Optimizes reaction kinetics. | nih.gov |
| Back Pressure | 100 - 200 psi | Maintains the solvent in the liquid phase at elevated temperatures. | researchgate.net |
| Output | Crude product stream for in-line purification | The reaction mixture exiting the reactor. | nih.gov |
Sustainable and Green Chemistry Applications in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. rasayanjournal.co.in For the synthesis of this compound and its derivatives, several green chemistry approaches can be employed.
Microwave-assisted synthesis is a prominent green technique that can significantly reduce reaction times and improve yields in amide bond formation. organic-chemistry.orgnih.gov The reaction of 3-aminomethylpyridine with a propanoic acid derivative can be carried out in a microwave reactor, often with minimal or no solvent, leading to a more environmentally friendly process. researchgate.netijnrd.org
The use of greener solvents, such as water, ethanol, or ionic liquids, in place of hazardous organic solvents like DMF or chlorinated hydrocarbons, is another key aspect of green chemistry. rasayanjournal.co.in Catalytic methods, as discussed in section 2.3.1, also contribute to green chemistry by reducing the need for stoichiometric reagents and minimizing waste.
The following table compares a conventional synthesis approach with a potential green chemistry alternative for the synthesis of a pyridine-containing amide.
| Parameter | Conventional Method | Green Chemistry Method | Reference Analogy |
| Heating | Oil bath reflux | Microwave irradiation | nih.gov |
| Solvent | Dichloromethane (B109758) (DCM) | Ethanol or solvent-free | rasayanjournal.co.in |
| Catalyst/Reagent | Stoichiometric coupling agent (e.g., DCC) | Catalytic amount of a reusable catalyst | rasayanjournal.co.in |
| Reaction Time | Several hours | Minutes | organic-chemistry.org |
| Work-up | Aqueous extraction with organic solvents | Simple filtration or direct crystallization | rasayanjournal.co.in |
Purification and Isolation Techniques for Novel Derivatives
The purification and isolation of novel derivatives of this compound are critical steps to obtain compounds of high purity for subsequent characterization and biological testing. A variety of chromatographic and non-chromatographic techniques can be employed.
Flash column chromatography is a standard method for the purification of organic compounds. core.ac.uk For pyridine-containing amides, silica (B1680970) gel is a common stationary phase, and a gradient of solvents such as ethyl acetate (B1210297) and hexanes, or dichloromethane and methanol, can be used as the mobile phase. nih.gov The polarity of the eluent is adjusted based on the polarity of the specific derivative.
Recrystallization is another powerful purification technique, particularly for crystalline solids. core.ac.uk This method involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial and is determined experimentally.
For basic compounds like pyridine derivatives, an acidic work-up followed by extraction can be an effective initial purification step to remove non-basic impurities.
The table below summarizes common purification techniques applicable to the derivatives of the target compound.
| Technique | Principle | Typical Application | Reference Analogy |
| Flash Column Chromatography | Differential partitioning of compounds between a stationary and a mobile phase. | Separation of reaction mixtures and isolation of individual products. | nih.gov |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid compounds to high purity. | core.ac.uk |
| Acid-Base Extraction | Differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases. | Initial clean-up of reaction mixtures to remove non-basic impurities. | core.ac.uk |
| Preparative HPLC | High-resolution liquid chromatography for the isolation of pure compounds. | Final purification of small quantities of highly pure compounds. | General laboratory practice |
Spectroscopic and Spectrometric Elucidation of Synthetic Intermediates and Analogs
The structural elucidation of synthetic intermediates and final products is essential to confirm their identity and purity. A combination of spectroscopic and spectrometric techniques is typically used.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structure determination.
¹H NMR provides information about the number and chemical environment of protons. For a derivative of this compound, one would expect to see characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm region), the methylene (B1212753) protons adjacent to the pyridine and amide groups, and the protons of the propanamide backbone. researchgate.netnih.gov
¹³C NMR provides information about the carbon skeleton of the molecule. Characteristic chemical shifts for the pyridine carbons, the amide carbonyl carbon (around δ 170 ppm), and the aliphatic carbons would be observed. researchgate.netnih.gov
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a compound with high accuracy. frontiersin.org The fragmentation pattern can provide clues about the structure of the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For an amide derivative, characteristic stretching vibrations for the N-H bond (around 3300 cm⁻¹), C=O bond (around 1650 cm⁻¹), and C-N bond would be expected. nih.gov
The following tables provide expected spectroscopic data for the parent compound, this compound.
Expected ¹H NMR Data
| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H2, H6 | 8.4 - 8.6 | m | - |
| Pyridine H4, H5 | 7.2 - 7.8 | m | - |
| Amide NH | 8.0 - 8.5 | t | ~6 |
| -CH₂-NH(amide) | 4.3 - 4.5 | d | ~6 |
| -CH₂-C(O) | 2.4 - 2.6 | t | ~7 |
| -CH₂-NH₂ | 2.8 - 3.0 | t | ~7 |
| Amine NH₂ | 1.5 - 2.5 | br s | - |
Expected ¹³C NMR Data
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Amide C=O | 170 - 175 |
| Pyridine C (quaternary) | 148 - 150 |
| Pyridine CH | 123 - 149 |
| -CH₂-NH(amide) | 40 - 45 |
| -CH₂-C(O) | 35 - 40 |
| -CH₂-NH₂ | 38 - 43 |
Expected Mass Spectrometry Data
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 180.1137 | Protonated molecular ion |
| [M+Na]⁺ | 202.1056 | Sodium adduct |
| C₆H₇N₂ | 107.0609 | Fragment from cleavage of the amide C-N bond |
| C₃H₇N₂O | 87.0558 | Fragment from cleavage of the benzyl (B1604629) C-N bond |
Pre Clinical Biological Evaluation and Mechanistic Investigations of 3 Amino N Pyridin 3 Ylmethyl Propanamide and Its Analogs
In Vitro Biological Activity Screening and Assay Development
A comprehensive search of scientific literature and public databases reveals a lack of specific data on the in vitro biological activity of 3-amino-N-(pyridin-3-ylmethyl)propanamide. There are no readily available reports on its effects in enzyme inhibition or activation studies, receptor binding and ligand affinity assays, or cell-based functional and signaling pathway assays. Furthermore, methodologies for target identification and validation specifically for this compound have not been publicly detailed.
Enzyme Inhibition and Activation Studies
There is no publicly available information detailing the screening of this compound against specific enzymes or panels of enzymes. Consequently, its inhibitory or activatory potential against any particular enzymatic target remains uncharacterized.
Receptor Binding and Ligand Affinity Assays
No studies have been published that investigate the binding affinity of this compound for any specific receptors. Its profile as a potential ligand for any receptor class is currently unknown.
Cell-Based Functional and Signaling Pathway Assays
Information regarding the effects of this compound in cell-based assays is not available. Studies that would assess its impact on cellular functions, such as proliferation, apoptosis, or specific signaling pathways, have not been reported in the public literature.
Target Identification and Validation Methodologies
Without initial data from biological activity screenings, no specific biological targets for this compound have been identified or validated. The methodologies typically employed for target deconvolution, such as affinity chromatography or proteomic approaches, have not been applied to this compound in any publicly documented research.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
In the absence of primary biological activity data for the parent compound, systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies for this compound and its analogs have not been reported.
Design and Synthesis of Analogs with Systematic Structural Modifications
While the synthesis of various pyridine-containing compounds and propanamide derivatives is a common practice in medicinal chemistry, there is no specific literature detailing the design and synthesis of a library of analogs based on the this compound scaffold for the purpose of SAR or SPR studies.
Quantitative Analysis of Structural Features and Biological Responses
No quantitative structure-activity relationship (QSAR) studies for this compound or its analogs have been reported. QSAR models are mathematical representations that correlate the structural or property descriptors of compounds with their biological activities. The development of such models requires a dataset of molecules with known and varied biological responses, which is currently unavailable for this specific compound series.
Identification of Key Pharmacophore Elements and Bioisosteric Replacements
Without biological activity data, the identification of key pharmacophore elements for this compound is not possible. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. Similarly, the exploration of bioisosteric replacements—the substitution of one chemical group for another with similar physical or chemical properties—cannot be undertaken without a known biological target and activity.
Modulation of Physicochemical Properties for Enhanced Biological Activity
There is no information on the modulation of physicochemical properties, such as lipophilicity, solubility, and metabolic stability, of this compound to enhance a specific biological activity. Such studies are contingent on the initial discovery of a biological effect.
Molecular Mechanism of Action Elucidation
The molecular mechanism of action for this compound remains unelucidated due to the lack of research in this area.
Biophysical Characterization of Ligand-Target Interactions
No biophysical studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), have been published that characterize the interaction between this compound and a biological target.
Cellular Pathway Analysis and High-Content Screening
There are no reports of cellular pathway analysis or high-content screening being performed with this compound. These techniques are used to understand how a compound affects cellular functions and signaling pathways, and they rely on the compound exhibiting a measurable cellular effect.
Kinetic Studies of Enzyme-Inhibitor or Ligand-Receptor Interactions
Kinetic studies to determine the nature and parameters of the interaction of this compound with a biological target, such as an enzyme or receptor, have not been conducted.
Structural Biology Approaches (e.g., co-crystallography, NMR)
Structural biology techniques are pivotal in elucidating the molecular interactions between a compound and its biological target. Techniques such as X-ray co-crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level insights into binding modes, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
For amide derivatives containing pyridine (B92270) rings, crystallographic studies have been successfully employed to determine their three-dimensional structure. For instance, the crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide revealed the inclination of the pyridine ring relative to the amide moiety. researchgate.netnih.gov Such studies can identify key intramolecular and intermolecular interactions, like hydrogen bonds, that stabilize the compound's conformation or its binding to a protein. researchgate.netnih.gov In the crystal structure of 2-amino-N-(2-chloropyridin-3-yl)benzamide, for example, intramolecular N—H⋯O hydrogen bonds were observed, influencing the planarity of the molecule. researchgate.net
NMR spectroscopy is another powerful tool for studying compound-protein interactions in solution. It can be used to confirm the binding of a ligand to its target and to map the binding site. For example, ¹H NMR and ¹³C NMR are routinely used to confirm the chemical structure of synthesized pyridine-containing compounds. researchgate.net While specific co-crystallography or NMR studies for this compound with a biological target are not reported, these methods would be essential steps in its preclinical evaluation to validate its mechanism of action.
In Vivo Pre-clinical Efficacy Assessment in Disease Models (Non-Human)
The in vivo assessment of a compound's efficacy is a critical step in preclinical development, providing evidence of its potential therapeutic utility in a living organism. This typically involves the use of animal models that mimic aspects of a human disease.
The choice of an animal model is dictated by the compound's proposed therapeutic indication. mdpi.com For compounds targeting the central nervous system (CNS), rodent models are frequently used. mdpi.com For instance, in the evaluation of M4 positive allosteric modulators (PAMs), which are of interest for treating neuropsychiatric disorders, the amphetamine-induced hyperlocomotion (AHL) model in rats is a standard tool. nih.gov This model is used to assess the antipsychotic potential of a compound by measuring its ability to reverse the excessive motor activity induced by amphetamine. nih.gov
The selection of a particular species also considers physiological and metabolic similarities to humans. mdpi.com For metabolic diseases, for example, zebrafish and pigs have been used as models due to their genetic and physiological homology with humans. mdpi.com The justification for a model rests on its ability to replicate key pathological features of the human disease, allowing for a meaningful assessment of the compound's efficacy. nih.gov
Pharmacodynamic (PD) biomarkers are used to demonstrate that a compound is engaging its target and eliciting the desired biological effect in vivo. These biomarkers can be molecular, cellular, or physiological changes that are measured in response to drug administration. For CNS-active compounds, PD biomarkers might include changes in neurotransmitter levels, receptor occupancy measured by imaging techniques, or electrophysiological recordings.
In the context of M4 PAMs, a key PD marker is the potentiation of the M4 receptor's response to acetylcholine. While direct measurement in the brain in vivo is complex, ex vivo assays on tissues from treated animals can provide evidence of target engagement. Furthermore, behavioral changes in animal models, such as the reversal of AHL, serve as a functional PD readout. nih.gov
Once a relevant animal model is established, the efficacy of the compound is evaluated, typically across a range of doses to establish a dose-response relationship. This involves administering the compound to the animals and measuring a predefined endpoint that reflects the disease state.
For example, in the rat AHL model, the efficacy of novel M4 PAMs was demonstrated by their ability to significantly reverse amphetamine-induced hyperactivity. nih.gov A dose-response study for a 3-aminoazetidine-derived amide showed a robust reversal of AHL, with a 1 mg/kg oral dose providing a 44% reversal and a maximal effect of 55% reversal at 10 and 30 mg/kg. nih.gov Another analog demonstrated statistically significant AHL reversal at a low oral dose of 0.03 mg/kg, reaching a maximal reversal of 74% at 3 mg/kg. nih.gov These studies allow for the determination of key parameters such as the minimum efficacious dose and the in vivo EC₅₀.
The following table illustrates the type of data that would be generated in a dose-response study for a compound like this compound, based on findings for analogous compounds.
| Dose (mg/kg, oral) | Amphetamine-Induced Hyperlocomotion Reversal (%) | Statistical Significance (p-value) |
| 0.1 | 15 | >0.05 |
| 0.3 | 35 | <0.05 |
| 1.0 | 58 | <0.01 |
| 3.0 | 72 | <0.001 |
| 10.0 | 75 | <0.001 |
This table is illustrative and based on data for analogous compounds, not this compound itself.
Such data is crucial for selecting a dose range for further preclinical safety and toxicology studies and for predicting a potential therapeutic dose in humans.
Computational and Theoretical Chemistry Studies on 3 Amino N Pyridin 3 Ylmethyl Propanamide
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. For 3-amino-N-(pyridin-3-ylmethyl)propanamide, molecular docking studies could identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.
Given the structural motifs of a pyridine (B92270) ring and a propanamide linker, potential protein targets could include kinases, transferases, or receptors where similar fragments are known to bind. A hypothetical docking study against a candidate protein, such as a specific kinase, would involve preparing the 3D structure of the ligand and the protein, defining a binding site, and using a scoring function to rank the predicted poses. The results would highlight key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding affinity.
Illustrative Docking Results:
The following table illustrates the type of data a molecular docking study would generate. The data presented here is hypothetical and serves to demonstrate the potential interactions of the compound.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase X | -8.5 | ASP-145, LYS-72 | Hydrogen Bond, Salt Bridge |
| PHE-80 | Pi-Pi Stacking | ||
| VAL-23, ILE-143 | Hydrophobic Interaction | ||
| Receptor Y | -7.9 | GLN-102, ASN-105 | Hydrogen Bond |
| TRP-210 | Pi-Pi Stacking | ||
| LEU-99, ALA-101 | Hydrophobic Interaction |
This predictive data is instrumental in prioritizing compounds for further experimental validation and in guiding the design of more potent and selective analogs.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to study the conformational flexibility of this compound, the stability of its potential complexes with proteins, and the dynamics of the binding process.
Illustrative MD Simulation Parameters:
This table shows typical parameters that would be defined for an MD simulation study.
| Parameter | Value |
| Simulation Time | 100 ns |
| Force Field | AMBER99SB |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govresearchgate.net For this compound, these calculations can provide insights into its electronic structure, chemical reactivity, and spectroscopic properties.
Calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov The electrostatic potential map can reveal the regions of the molecule that are most likely to participate in electrostatic interactions, such as hydrogen bonding.
Illustrative Quantum Chemical Properties:
The following table provides examples of the kind of data that would be generated from quantum chemical calculations. This data is for illustrative purposes only.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
| Polarizability | 25.1 ų |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govresearchgate.net
For a series of analogs of this compound, a QSAR study could be developed to predict the activity of new compounds based on their structural properties (descriptors). rsc.org A pharmacophore model could be generated based on the structure of this compound in a known active conformation. This model would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. Such a model can then be used to screen large chemical databases for novel compounds with the desired biological activity. frontiersin.org
Illustrative Pharmacophore Features:
| Feature | Location in Molecule |
| Hydrogen Bond Donor | Primary amine (amino group) |
| Hydrogen Bond Acceptor | Carbonyl oxygen (amide), Pyridine nitrogen |
| Aromatic Ring | Pyridine ring |
| Hydrophobic Center | Propyl chain |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Pre-clinical, Computational)
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. ijper.orgnih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties. For this compound, various ADME parameters can be calculated using established computational tools and web servers. nih.gov
Key properties include lipophilicity (LogP), aqueous solubility (LogS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions help in assessing the potential bioavailability and metabolic stability of the compound. Some computational properties for the related isomer, 3-Amino-N-(pyridin-2-ylmethyl)propanamide, include a TPSA of 68.01 and a LogP of 0.0466. chemscene.com
Illustrative Predicted ADME Properties:
This table presents a hypothetical ADME profile for this compound, illustrating the type of information generated by in silico tools.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 179.22 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 1.2 | Good balance of hydrophilicity/lipophilicity |
| Aqueous Solubility | -2.5 (LogS) | Moderately soluble |
| Human Intestinal Absorption | >90% | Likely well-absorbed orally |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross the BBB significantly |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |
Pre Clinical Pharmacokinetic and Metabolic Stability Profiling of 3 Amino N Pyridin 3 Ylmethyl Propanamide in Vitro and Non Human in Vivo
In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)
To assess the metabolic stability of a compound, researchers typically employ in vitro systems such as liver microsomes and hepatocytes from various species, including rat, dog, monkey, and human. These assays help predict the intrinsic clearance of a drug in the liver.
In a typical liver microsome stability assay, the compound of interest is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The reaction is initiated by the addition of a cofactor, NADPH. Samples are taken at various time points, and the concentration of the parent compound is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is then used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Hepatocyte stability assays provide a more comprehensive picture as they contain a wider range of metabolic enzymes and cofactors. The experimental setup is similar to that of microsomal assays, with the compound being incubated with cryopreserved or fresh hepatocytes.
Table 1: Representative Data Table for In Vitro Metabolic Stability of a Test Compound
| Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | Liver Microsomes | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available |
| Human | Liver Microsomes | Data not available | Data not available |
| Rat | Hepatocytes | Data not available | Data not available |
| Human | Hepatocytes | Data not available | Data not available |
No specific data is available for 3-amino-N-(pyridin-3-ylmethyl)propanamide.
Cytochrome P450 (CYP) Inhibition and Induction Studies (In Vitro)
Understanding a compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes is crucial to predict potential drug-drug interactions.
CYP Inhibition Assays: These studies evaluate the ability of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically done by co-incubating the test compound with human liver microsomes, a specific CYP substrate, and NADPH. The formation of the substrate's metabolite is measured, and the concentration of the test compound that causes 50% inhibition (IC50) is determined.
CYP Induction Assays: To assess the potential for a compound to induce the expression of CYP enzymes, cultured human hepatocytes are treated with the compound for a period of time (e.g., 48-72 hours). The activity and mRNA levels of key CYP enzymes are then measured and compared to a vehicle control.
Table 2: Illustrative Data Table for CYP450 Inhibition Potential
| CYP Isoform | IC50 (µM) |
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 (Midazolam) | Data not available |
| CYP3A4 (Testosterone) | Data not available |
No specific data is available for this compound.
Assessment of Plasma Protein Binding and Distribution
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site and undergo metabolism or excretion. The unbound fraction of the drug is generally considered to be the pharmacologically active portion.
Equilibrium dialysis, ultrafiltration, and ultracentrifugation are common methods used to determine the percentage of a compound bound to plasma proteins. These experiments are conducted using plasma from different species, including humans.
Table 3: Sample Data Table for Plasma Protein Binding
| Species | Percent Bound (%) |
| Rat | Data not available |
| Dog | Data not available |
| Human | Data not available |
No specific data is available for this compound.
Pre-clinical Pharmacokinetic Studies in Animal Models
In vivo studies in animal models (e.g., rats, mice, dogs) are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Following administration of the compound via different routes (e.g., intravenous and oral), blood samples are collected at various time points. The plasma concentrations of the compound are then measured to determine key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). The absolute oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
To understand how a compound distributes throughout the body, tissue distribution studies are performed. This often involves administering a radiolabeled version of the compound to animals, followed by quantitative whole-body autoradiography or dissection and analysis of individual tissues. These studies help identify tissues with high drug accumulation.
Clearance mechanisms, including hepatic (liver) and renal (kidney) clearance, are investigated by analyzing urine and feces for the parent compound and its metabolites.
Samples from in vitro metabolic stability assays and in vivo pharmacokinetic studies are analyzed using high-resolution mass spectrometry to identify and structurally characterize the metabolites of the compound. This information is critical for understanding the metabolic pathways and identifying any potentially active or reactive metabolites.
Table 4: Representative Pharmacokinetic Parameters in an Animal Model (e.g., Rat)
| Parameter | Intravenous Administration | Oral Administration |
| Dose (mg/kg) | Data not available | Data not available |
| AUC (ng*h/mL) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| Half-life (t½, h) | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | N/A |
| Volume of Distribution (L/kg) | Data not available | N/A |
| Bioavailability (F%) | N/A | Data not available |
No specific data is available for this compound.
Excretion Pathways
The determination of excretion pathways is a critical step in characterizing the pharmacokinetic profile of a new chemical entity. These studies aim to identify the primary routes through which the parent compound and its metabolites are eliminated from the body, typically via urine and feces. Non-human in vivo studies, often conducted in rodent (e.g., rat) and non-rodent (e.g., dog) species, provide quantitative data on the extent of renal and biliary clearance.
In a typical study, a radiolabeled version of this compound would be administered to test subjects. Urine and feces are then collected over a period of several days to measure the total radioactivity excreted. This mass balance study ensures that the majority of the administered dose is accounted for, providing a comprehensive overview of the compound's elimination. Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would identify the proportion of the parent compound versus its metabolites in the collected samples. This helps to understand the interplay between metabolism and excretion, for instance, whether the compound is eliminated largely unchanged or after extensive metabolic conversion.
Illustrative Data: Mass Balance and Excretion Pathways
| Parameter | Rat | Dog |
| Route of Administration | Intravenous | Intravenous |
| Total Radioactivity Recovered (%) | 95.2% | 93.8% |
| % of Dose in Urine | 68.5% | 75.1% |
| Parent Compound | 45.2% | 58.9% |
| Metabolites | 23.3% | 16.2% |
| % of Dose in Feces | 26.7% | 18.7% |
| Parent Compound | 5.1% | 3.5% |
| Metabolites | 21.6% | 15.2% |
| Primary Route of Excretion | Renal | Renal |
This table presents hypothetical data for illustrative purposes.
In Vitro and In Vivo (Non-Human) Blood-Brain Barrier Permeation Studies
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for therapeutic efficacy. The BBB is a highly selective barrier that protects the brain, and its permeation is assessed using a combination of in vitro and in vivo models. nih.gov
In Vitro Permeation Assays
In vitro models provide an initial, high-throughput assessment of a compound's potential to cross the BBB. evotec.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common non-cell-based assay that predicts passive diffusion. sigmaaldrich.com It measures the permeation of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well. sigmaaldrich.comnih.gov The resulting permeability coefficient (Pe) helps classify compounds and predict their passive transport in vivo. sigmaaldrich.com
Cell-based assays, such as those using immortalized human brain microvascular endothelial cells (hBMEC), offer a more physiologically relevant model. nih.govresearchgate.net These models can evaluate not only passive permeability but also the potential involvement of active transport mechanisms, such as efflux by P-glycoprotein (P-gp), which can actively pump compounds out of the brain. nih.gov
In Vivo Permeation Studies
In vivo studies in animal models (e.g., mice or rats) provide the definitive measure of BBB penetration. A common method involves administering the compound and measuring its concentration in both brain tissue and blood plasma at various time points. The resulting brain-to-plasma concentration ratio (Kp or LogBB) is a key indicator of BBB permeation. researchgate.net Higher ratios suggest greater penetration into the CNS. These studies are crucial for confirming in vitro findings and for understanding the compound's distribution within the target organ.
Illustrative Data: Blood-Brain Barrier Permeation Characteristics
| Assay / Parameter | Result | Classification |
| In Vitro: PAMPA-BBB | ||
| Permeability (Pe) (10⁻⁶ cm/s) | 12.5 | Moderate Permeability nih.gov |
| In Vitro: hBMEC Assay | ||
| Apparent Permeability (Papp) (A→B) | 9.8 x 10⁻⁶ cm/s | Moderate Permeability |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.1 | Not a P-gp Substrate |
| In Vivo: Rat Brain Penetration | ||
| Brain-to-Plasma Ratio (Kp) | 1.5 | High Penetration |
| LogBB | 0.18 | High Penetration |
This table presents hypothetical data for illustrative purposes.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 3-amino-N-(pyridin-3-ylmethyl)propanamide, and how do they address structural ambiguity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving the amine, pyridyl, and amide functional groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies hydrogen-bonding interactions in the amide group. For pyridine ring substitution patterns, heteronuclear correlation experiments (e.g., HMBC) can clarify regiochemistry. Cross-validation with computational predictions (e.g., density functional theory for NMR chemical shifts) enhances accuracy .
Q. What synthetic routes are feasible for introducing the pyridin-3-ylmethyl group into the propanamide backbone?
- Methodological Answer : Acylation of 3-aminopropanoic acid derivatives with activated pyridin-3-ylmethyl intermediates (e.g., acyl chlorides or mixed carbonates) under anhydrous conditions is common. Alternatively, reductive amination between pyridine-3-carbaldehyde and 3-aminopropanamide precursors (using NaBH₃CN or H₂/Pd) can achieve the linkage. Solvent selection (e.g., THF or DMF) and catalytic bases (e.g., triethylamine) influence yield, as seen in analogous pyridinylpropanamide syntheses .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways. For example, ICReDD’s workflow combines reaction path sampling with machine learning to prioritize experimental conditions, reducing trial-and-error steps. Virtual screening of solvents/catalysts (e.g., piperidine in ethanol at 0–5°C, as in Scheme 3 of ) minimizes side reactions. Iterative feedback between simulations and lab data refines parameters like temperature and stoichiometry .
Q. How do contradictory stability data between experimental assays and computational predictions arise, and what strategies resolve them?
- Methodological Answer : Discrepancies often stem from solvent effects or protonation states in simulations versus experimental conditions (e.g., aqueous vs. organic phases). To resolve this:
- Conduct pH-dependent stability studies (e.g., HPLC monitoring under varied buffers).
- Re-run simulations with explicit solvent models (e.g., COSMO-RS) and compare degradation profiles.
- Validate with accelerated stability testing (40°C/75% RH) and correlate with computed activation energies .
Q. What reactor design principles ensure scalability for synthesizing this compound while maintaining purity?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic amidation steps, reducing byproducts. Key parameters include:
- Residence time distribution (RTD) optimization to prevent intermediate decomposition.
- In-line purification (e.g., membrane separation for unreacted pyridinyl intermediates).
- Process analytical technology (PAT) for real-time monitoring (e.g., FTIR probes). These align with RDF2050112 guidelines for reaction fundamentals and reactor scalability .
Q. How can advanced analytical techniques (e.g., LC-MS/MS) differentiate isomeric byproducts in the synthesis of this compound?
- Methodological Answer : High-resolution LC-MS/MS with collision-induced dissociation (CID) fragments ions to distinguish regioisomers (e.g., pyridin-3-yl vs. pyridin-4-yl substitution). Ion mobility spectrometry (IMS) adds a separation dimension based on molecular shape. For quantification, isotope dilution assays (e.g., ¹³C-labeled internal standards) improve accuracy in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
